molecular formula C24H25BrN2O3S B296783 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

Numéro de catalogue B296783
Poids moléculaire: 501.4 g/mol
Clé InChI: SPTUZCAMWXPQJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Mécanisme D'action

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide reduces the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17 in vitro. In addition, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its selectivity for TYK2, which may reduce the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Orientations Futures

For 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide include further preclinical studies to evaluate its efficacy in other autoimmune diseases, as well as clinical trials to evaluate its safety and efficacy in humans. Other future directions include the development of more potent and selective TYK2 inhibitors, as well as the investigation of combination therapies with other immunomodulatory agents.

Méthodes De Synthèse

The synthesis of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form 4-bromo-p-toluenesulfonamide. This compound is then reacted with 2-ethyl-6-methylaniline and acetic anhydride to form the final product, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide.

Applications De Recherche Scientifique

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been studied in vitro and has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17.

Propriétés

Formule moléculaire

C24H25BrN2O3S

Poids moléculaire

501.4 g/mol

Nom IUPAC

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-4-19-7-5-6-18(3)24(19)26-23(28)16-27(21-12-10-20(25)11-13-21)31(29,30)22-14-8-17(2)9-15-22/h5-15H,4,16H2,1-3H3,(H,26,28)

Clé InChI

SPTUZCAMWXPQJL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

SMILES canonique

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.